A Comprehensive Technical Guide to the Chemical Properties of Myrcenol
A Comprehensive Technical Guide to the Chemical Properties of Myrcenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myrcenol, a naturally occurring acyclic monoterpenoid alcohol, is a constituent of various essential oils, notably that of lavender. Its pleasant floral and citrus-like aroma has led to its use in the fragrance industry. Beyond its olfactory characteristics, Myrcenol and its derivatives are of increasing interest to the scientific community for their potential biological activities, including antimicrobial and anti-inflammatory properties. This technical guide provides an in-depth overview of the chemical properties of Myrcenol, detailed experimental protocols for their determination, and a visualization of a conceptual workflow for its characterization.
Chemical and Physical Properties of Myrcenol
A summary of the key chemical and physical properties of Myrcenol is presented in Table 1. These properties are crucial for its handling, formulation, and application in various research and development contexts.
| Property | Value | Source(s) |
| IUPAC Name | 2-Methyl-6-methylideneoct-7-en-2-ol | [1] |
| Synonyms | Myrcenol, 2-Methyl-6-methylene-7-octen-2-ol | [1][2] |
| CAS Number | 543-39-5 | [2] |
| Molecular Formula | C₁₀H₁₈O | [1] |
| Molecular Weight | 154.25 g/mol | [1] |
| Appearance | Colorless to pale yellow clear liquid | [3] |
| Boiling Point | 99-100 °C at 10 mmHg; 217.64 °C at 760 mmHg | [1] |
| Melting Point | Not available | [4] |
| Density | 0.8389 g/mL at 25 °C | [3] |
| Solubility | Soluble in alcohol and organic solvents; limited solubility in water (260.9 mg/L at 25 °C, estimated) | [2][3][5] |
| Flash Point | 89 °C | [3] |
| Refractive Index | 1.48000 to 1.48700 at 20 °C | [5] |
| Vapor Pressure | 0.018 mmHg at 25 °C (estimated) | [5] |
Experimental Protocols
The following sections detail the methodologies for determining the key chemical properties of Myrcenol. These protocols are based on standard laboratory techniques and can be adapted for specific equipment and sample requirements.
Determination of Boiling Point (Micro Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, a micro-boiling point determination method is suitable.
Materials:
-
Myrcenol sample
-
Capillary tube (sealed at one end)
-
Thermometer
-
Thiele tube or similar heating apparatus
-
Mineral oil
-
Small rubber band or wire
Procedure:
-
A small amount of Myrcenol (a few microliters) is introduced into a small test tube or a Durham tube.
-
A capillary tube, sealed at one end, is placed into the liquid with the open end downwards.
-
The tube is attached to a thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb.
-
The assembly is placed in a Thiele tube containing mineral oil, ensuring the rubber band is above the oil level.
-
The Thiele tube is heated gently and evenly. As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Heating is discontinued when a steady stream of bubbles is observed.
-
The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[6][7]
Determination of Density
Density is the mass of a substance per unit volume.
Materials:
-
Myrcenol sample
-
Pycnometer (specific gravity bottle) of a known volume
-
Analytical balance
Procedure:
-
The empty pycnometer is cleaned, dried, and weighed accurately.
-
The pycnometer is filled with the Myrcenol sample, ensuring no air bubbles are trapped. The cap is inserted, and any excess liquid is wiped off.
-
The filled pycnometer is weighed.
-
The weight of the Myrcenol sample is determined by subtracting the weight of the empty pycnometer.
-
The density is calculated by dividing the mass of the sample by the known volume of the pycnometer. The measurement should be performed at a constant temperature, typically 25 °C.
Determination of Solubility
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.
Materials:
-
Myrcenol sample
-
Solvents (e.g., water, ethanol, hexane)
-
Test tubes
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
A small, measured amount of Myrcenol is added to a test tube.
-
A measured volume of the solvent is added to the test tube.
-
The mixture is agitated using a vortex mixer for a set period.
-
If the Myrcenol does not dissolve at room temperature, the test tube can be gently warmed in a water bath to observe for any change in solubility.
-
The solubility is observed and recorded as soluble, partially soluble, or insoluble at the tested concentration. For quantitative analysis, a saturated solution is prepared, and the concentration of the dissolved Myrcenol is determined using analytical techniques like GC-MS.[8][9]
Spectroscopic Analysis
GC-MS is a powerful analytical technique for separating and identifying volatile organic compounds.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer.
-
Capillary column suitable for terpene analysis (e.g., DB-5ms).
Procedure:
-
Sample Preparation: A dilute solution of Myrcenol in a suitable solvent (e.g., hexane) is prepared.
-
Injection: A small volume (e.g., 1 µL) of the sample is injected into the GC inlet.
-
GC Separation: The oven temperature is programmed to ramp from an initial temperature (e.g., 60 °C) to a final temperature (e.g., 240 °C) at a specific rate to separate the components of the sample. Helium is typically used as the carrier gas.
-
MS Detection: As components elute from the GC column, they are ionized (e.g., by electron ionization) and fragmented in the mass spectrometer. The mass-to-charge ratio of the fragments is detected.
-
Data Analysis: The resulting mass spectrum is compared with a spectral library (e.g., NIST) to confirm the identity of Myrcenol. The retention time from the chromatogram is also a key identifier.[10]
NMR spectroscopy provides detailed information about the structure of a molecule.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
-
Deuterated solvent (e.g., CDCl₃).
Procedure:
-
Sample Preparation: A small amount of Myrcenol is dissolved in a deuterated solvent in an NMR tube.
-
Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired. Other experiments like COSY and HSQC can be performed to aid in structure elucidation.
-
Data Analysis: The chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm the molecular structure of Myrcenol.
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Instrumentation:
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.
Procedure:
-
Background Spectrum: A background spectrum of the empty ATR crystal is collected.
-
Sample Analysis: A drop of Myrcenol is placed on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: The absorption bands in the spectrum are analyzed to identify characteristic functional groups such as the hydroxyl (-OH) group, C=C double bonds, and C-H bonds, confirming the structure of Myrcenol.[4]
Synthesis and Reactivity
Myrcenol can be synthesized from myrcene through various methods, including hydroamination followed by hydrolysis and palladium-catalyzed removal of the amine. As a 1,3-diene, Myrcenol can undergo Diels-Alder reactions with various dienophiles to produce cyclohexene derivatives, which are also utilized in the fragrance industry.
Potential Biological Activity and Signaling Pathways
While the specific signaling pathways of Myrcenol are not yet fully elucidated, research on related monoterpenes suggests potential mechanisms of action for its observed anti-inflammatory and antimicrobial activities.
Putative Anti-Inflammatory Mechanism
Monoterpenes have been shown to inhibit key inflammatory mediators. A possible mechanism for Myrcenol's anti-inflammatory effects could involve the downregulation of pro-inflammatory signaling pathways.
Caption: Conceptual anti-inflammatory pathway of Myrcenol.
Putative Antimicrobial Mechanism
The lipophilic nature of monoterpenes allows them to interact with and disrupt bacterial cell membranes, leading to cell death.
Caption: Conceptual antimicrobial mechanism of Myrcenol.
Experimental Workflow for Characterization
A typical workflow for the chemical characterization of a natural product like Myrcenol, from extraction to structural elucidation, is outlined below.
Caption: General experimental workflow for Myrcenol characterization.
Conclusion
This technical guide provides a comprehensive overview of the chemical properties of Myrcenol, offering valuable data and methodologies for researchers, scientists, and drug development professionals. The detailed experimental protocols and conceptual visualizations aim to facilitate a deeper understanding of this versatile monoterpenoid and to support its further investigation for potential therapeutic and industrial applications. As research continues, a more detailed picture of Myrcenol's biological activities and mechanisms of action will undoubtedly emerge, further solidifying its importance in the field of natural product chemistry.
References
- 1. EP0112727A2 - Process for producing myrcenol - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Myrcene—What Are the Potential Health Benefits of This Flavouring and Aroma Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EP0012224A1 - Process for the synthesis of fragrant mixtures - Google Patents [patents.google.com]
- 6. Anti-inflammatory effect of the monoterpene myrtenol is dependent on the direct modulation of neutrophil migration and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Review on Anti-Inflammatory Activity of Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Chemical assay-guided natural product isolation via solid-supported chemodosimetric fluorescent probe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of Antibacterial Action of Three Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
